molecular formula C12H8S B15131516 2-(4-Ethynylphenyl)thiophene

2-(4-Ethynylphenyl)thiophene

Cat. No.: B15131516
M. Wt: 184.26 g/mol
InChI Key: WMSFDLDOWAEXSP-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(4-Ethynylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynylbenzene) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces the desired product with high yield.

Industrial production methods for thiophene derivatives often involve multicomponent reactions and cyclization processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of thiophene-based compounds .

Chemical Reactions Analysis

2-(4-Ethynylphenyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-1,1-dioxide .

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)thiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based drugs act as inhibitors of specific enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-(4-Ethynylphenyl)thiophene can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and allows for the synthesis of more complex structures. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H8S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(4-ethynylphenyl)thiophene

InChI

InChI=1S/C12H8S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h1,3-9H

InChI Key

WMSFDLDOWAEXSP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

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